molecular formula C15H15F3N2 B1426375 N1-Benzyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine CAS No. 1179928-61-0

N1-Benzyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine

Cat. No.: B1426375
CAS No.: 1179928-61-0
M. Wt: 280.29 g/mol
InChI Key: YPEYYWJONQFGTC-UHFFFAOYSA-N
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Description

N1-Benzyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with benzyl and methyl substituents on the nitrogen atoms

Scientific Research Applications

N1-Benzyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is utilized in the development of advanced materials and chemical processes.

Safety and Hazards

The safety and hazards of related compounds have been reported . For example, 4-Chlorobenzotrifluoride has hazard statements H226 - H317 - H411 .

Future Directions

The future directions of research on related compounds have been discussed . For example, trifluoromethyl ethers are finding increased utility as a substituent in bioactives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine can be achieved through a multi-step process. One common method involves the preparation of 2-(trifluoromethyl)benzene-1,4-diamine from 5-acetamido-2-aminobenzotrifluoride . This intermediate can then be subjected to further reactions to introduce the benzyl and methyl groups on the nitrogen atoms.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(trifluoromethyl)benzene-1,4-diamine: A related compound with similar structural features but lacking the benzyl and methyl groups.

    1-N-benzyl-2-(trifluoromethyl)benzene-1,4-diamine: Similar but without the methyl group on the nitrogen atom.

    1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine: Similar but without the benzyl group on the nitrogen atom.

Properties

IUPAC Name

1-N-benzyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2/c1-20(10-11-5-3-2-4-6-11)14-8-7-12(19)9-13(14)15(16,17)18/h2-9H,10,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEYYWJONQFGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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